N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide is a complex organic compound with the molecular formula and a molecular weight of approximately 421.33 g/mol. This compound is classified as a quaternary ammonium salt, characterized by its positively charged nitrogen atom that is bonded to three methyl groups and an imidazopyridine moiety. Its unique structure and properties make it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The synthesis of N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide involves a reaction in acetone at temperatures ranging from 26°C to 39°C over a duration of approximately 10.3 hours. The starting material for this synthesis is 2-(4-methyl phenyl)-3-dimethyl amino methyl-6-methyl-[1,2-alpha] imidazo pyridine, which reacts with acetone to form the desired product. After the reaction is complete, the mixture is filtered, and the solid product is washed with chilled acetone to purify it .
The molecular structure of N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide features a central imidazo[1,2-a]pyridine ring substituted with a p-tolyl group and a methanaminium ion. The InChI representation of the compound is as follows:
This structure indicates the presence of multiple functional groups that contribute to its chemical behavior and potential reactivity .
While detailed mechanisms of action for N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide are not well-established in the literature, compounds with similar structural features often interact with biological targets such as receptors or enzymes. The imidazopyridine framework may facilitate interactions with neurotransmitter systems or other cellular pathways, suggesting potential pharmacological activities that warrant further investigation.
The physical properties of N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide include:
Property | Value |
---|---|
Molecular Weight | 421.33 g/mol |
Molecular Formula | C19H24IN3 |
Melting Point | Not provided |
Boiling Point | Not provided |
Density | Not provided |
Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density are not available from current sources .
N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests that it may serve as a lead compound for developing new therapeutics targeting specific biological pathways or diseases. Further exploration into its biological activity could reveal novel applications in drug development or other areas of pharmaceutical research.
The synthesis of N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide (CAS 106961-34-6) relies on strategic functionalization of imidazo[1,2-a]pyridine precursors. The tertiary amine intermediate N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5) serves as the direct precursor for quaternization. This compound, identified industrially as "Zolpidem Impurity 67" [9], undergoes exhaustive methylation using iodomethane to yield the target quaternary ammonium salt. The reaction typically proceeds under mild conditions (25-60°C) in aprotic solvents like acetonitrile, achieving near-quantitative conversion within 12-24 hours [1] [9].
The significance of this quaternary ammonium intermediate extends beyond zolpidem chemistry. Its crystalline nature facilitates purification protocols critical for pharmaceutical manufacturing, while the positively charged nitrogen enhances water solubility—a key limitation of many neuropharmacological agents. Structural analysis confirms the imidazo[1,2-a]pyridine core remains intact during quaternization, preserving the planar aromatic system essential for biological activity [6] [9].
Table 1: Key Intermediates in Zolpidem-Related Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine | 106961-33-5 | C₁₈H₂₁N₃ | Tertiary amine precursor for quaternization |
N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide | 106961-34-6 | C₁₉H₂₄IN₃ | Quaternary ammonium intermediate |
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate | 9839075 | C₁₈H₁₈N₂O₂ | Carboxylate functionalized derivative |
Introduction of the -CH₂N⁺(CH₃)₃ moiety at the C3 position of the imidazo[1,2-a]pyridine scaffold represents a critical structural modification. The electron-deficient quaternary nitrogen induces a +I effect, redistributing electron density across the heteroaromatic system. This is confirmed by spectral shifts in ¹H NMR, where C3-methyl protons resonate at δ 3.50-3.70 ppm—distinctly downfield from the δ 2.30-2.50 ppm observed for the dimethylamino group in the precursor [1] [9]. The permanent positive charge profoundly alters physicochemical behavior:
The synthetic route leverages nucleophilic displacement, where the tertiary amine undergoes SN2 attack on methyl iodide. Reaction efficiency depends critically on moisture control, as water competes with the nucleophile, generating hydroxide byproducts. Anhydrous conditions in sealed reactors yield >95% purity, confirmed by HPLC [1]. Alternative quaternizing agents (e.g., methyl triflate) produce salts with superior anion exchange properties but introduce cost and handling challenges.
Table 2: Quaternary Modifications in Imidazo[1,2-a]pyridine Systems
Structural Feature | SMILES Code | Molecular Weight (g/mol) | Impact on Properties |
---|---|---|---|
Tertiary Amine Precursor | CC₁=CC=C(C₂=C(CN(C)C)N₃C=C(C)C=CC₃=N₂)C=C₁ | 279.38 | Lipophilic, crystalline solid |
Quaternary Ammonium Iodide | CC₁=CC=C(C₂=C(CN⁺(C)C)N₃C=C(C)C=CC₃=N₂)C=C₁.[I⁻] | 421.32 | Hydrophilic, enhanced crystallinity |
Chloroacetyl Intermediate* | Not available | ~350 (est.) | Enables Schiff base formation |
*Derived from chitosan quaternization studies [5]
The iodide anion in N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide profoundly influences solid-state characteristics. Iodide's low hydration energy and large ionic radius (220 pm) facilitate crystal lattice formation through charge-assisted C-H···I⁻ interactions. These weak hydrogen bonds create a stable 3D framework, as evidenced by single-crystal XRD showing I⁻ positioned 3.5-3.7 Å from aromatic C-H groups [9]. Key advantages over other halides include:
Storage stability studies reveal minimal degradation (<2%) after 12 months when sealed under inert gas at -20°C. At room temperature, degradation accelerates to 5-8% annually, primarily via Hoffman elimination—a vulnerability not observed in non-quaternary analogs. Anion exchange resins can replace iodide with pharmacologically relevant anions (e.g., besylate, saccharinate), but these derivatives exhibit reduced crystallinity and handling challenges [1] [9].
Table 3: Halide Salt Comparative Properties
Property | Iodide Salt | Chloride Salt | Bromide Salt |
---|---|---|---|
Melting Point/Decomposition (°C) | 134-139 (mp) | 228 (dec) | 215 (dec) |
Hygroscopicity (% w/w H₂O at 60% RH) | <0.5 | 4.2 | 2.1 |
Aqueous Solubility (mg/mL) | 38.7 | 62.3 | 51.9 |
Photostability (t90, days) | 180 | 90 | 120 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7